2-[2-(4-methoxyphenyl)ethenyl]quinoline
Description
Contextualization within Quinoline (B57606) and Chalcone (B49325) Chemistry
Significance of the Quinoline Scaffold in Heterocyclic Chemistry
Quinoline, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone scaffold in chemical science. frontiersin.org First isolated from coal tar in 1834, its derivatives are found in various natural products, most notably the anti-malarial alkaloid quinine. nih.gov The quinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and antiparasitic properties. nih.govnih.gov
The versatility of the quinoline ring stems from its chemical properties. It can undergo both electrophilic and nucleophilic substitution, allowing for functionalization at various positions on the ring system. frontiersin.org This synthetic tractability enables chemists to systematically modify its structure to fine-tune its biological and physical properties, making it a key building block in the design of novel functional molecules. frontiersin.orgresearchgate.net The development of advanced synthetic methods continues to expand the library of accessible quinoline derivatives for a range of applications. benthamdirect.comnih.gov
| Key Attributes of the Quinoline Scaffold |
| Structure |
| Natural Occurrence |
| Synthetic Versatility |
| Medicinal Importance |
Role of Chalcone and Ethenyl Moieties in Organic Synthesis and Functional Molecules
The ethenyl bridge, a carbon-carbon double bond (-CH=CH-), is a fundamental functional group in organic chemistry that links the quinoline and 4-methoxyphenyl (B3050149) rings in the target molecule. This linker is characteristic of chalcones, which are 1,3-diphenyl-2-propen-1-ones. nih.gov Chalcones are naturally occurring compounds found in many edible plants and are precursors in the biosynthesis of flavonoids. nih.govacs.org
The core of a chalcone's chemical reactivity and functional importance is the α,β-unsaturated carbonyl system (a ketoethylenic moiety). nih.gov This system makes chalcones valuable synthons for creating a variety of heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, through reactions at the double bond or carbonyl group. nih.govekb.eg The ethenyl bridge itself imparts a degree of rigidity and planarity to molecules, which can be crucial for interaction with biological targets or for achieving desired photophysical properties. The reactive nature of this α,β-unsaturated system allows it to act as a Michael acceptor, a key step in many synthetic transformations and biological mechanisms of action. jchemrev.com
Historical Development and Emerging Trends in Styrylquinoline Research
Styrylquinolines, the class of compounds to which 2-[2-(4-methoxyphenyl)ethenyl]quinoline belongs, are characterized by a styrene-like moiety attached to a quinoline ring. The first reports on their synthesis and biological evaluation appeared approximately a century ago. nih.gov However, early research was hampered by issues of low selectivity and an unclear understanding of their mechanism of action, leading to a period where they were largely overlooked by the scientific community. nih.gov
A renaissance in styrylquinoline research occurred with the discovery that certain derivatives act as inhibitors of HIV integrase, a crucial enzyme for viral replication. nih.gov This finding spurred renewed interest, leading to the re-evaluation of their potential in other therapeutic areas, such as anticancer and antifungal research. nih.gov Modern research trends focus on the synthesis of novel styrylquinoline derivatives and the exploration of their applications not only in medicinal chemistry but also in materials science, where their conjugated π-systems give rise to interesting photophysical properties like fluorescence. nih.govmdpi.com The development of more efficient synthetic methods, including microwave-assisted solvent-free procedures, has further accelerated the exploration of this versatile chemical scaffold. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-20-17-12-7-14(8-13-17)6-10-16-11-9-15-4-2-3-5-18(15)19-16/h2-13H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDUCZODDNZLPO-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-56-2 | |
| Record name | NSC3343 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Rationale for Focused Investigation of 2 2 4 Methoxyphenyl Ethenyl Quinoline
Overview of Current Research Gaps and Future Perspectives
Despite the promising characteristics of the styrylquinoline scaffold, a comprehensive understanding of this compound remains incomplete, revealing several research gaps and opportunities for future investigation.
Current Research Gaps:
Dedicated Synthesis and Characterization: While general synthetic routes for styrylquinolines, such as Friedländer annulation and Knoevenagel-type condensations, are established, specific optimization and detailed characterization for this compound are not extensively documented. st-andrews.ac.uk The versatility of these synthetic pathways allows for the incorporation of various substituents, but a focused study on this particular compound is lacking. st-andrews.ac.uk
Photophysical and Nonlinear Optical (NLO) Properties: The electronic absorption spectra of similar 4-methoxyquinoline (B1582177) derivatives show intense absorption peaks, and the presence of electron-donating groups like methoxy is presumed to increase π-electron delocalization, affecting fluorescence. nih.gov However, a detailed experimental and theoretical investigation of the specific photophysical and NLO properties of this compound is a notable gap. Studies on related N-ethyl quinolinium derivatives have shown third-order NLO responses, suggesting that the core structure is a promising candidate for optical limiting applications, yet this specific compound remains unexplored in this context. researchgate.net
Comprehensive Biological Screening: Many quinoline derivatives have been evaluated for a wide spectrum of biological activities, including the inhibition of multidrug resistance proteins (MRP) and as potential anticancer agents. nih.govnih.gov For instance, isomers of a related compound, (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, have demonstrated potent activity in reversing multidrug resistance in various cancer cell lines. nih.gov A systematic evaluation of this compound against a broad panel of biological targets has not been reported.
Structural Elucidation: Detailed single-crystal X-ray diffraction data, which is crucial for understanding structure-property relationships, is available for many related quinoline compounds but appears to be missing for this compound itself. nih.govresearchgate.net Such data provides definitive information on molecular conformation and intermolecular interactions in the solid state. st-andrews.ac.uk
Future Perspectives:
The existing gaps point toward several promising avenues for future research. A dedicated synthetic study to produce this compound in high yield and purity would be the first step. This would enable a thorough investigation of its fundamental properties.
Future work should focus on a comprehensive characterization of its photophysical behavior, including absorption, emission, and quantum yield analysis in various solvents. Given the electron-donating methoxy group, it is a prime candidate for studies into NLO materials. Computational studies, using methods like Density Functional Theory (DFT), could complement experimental findings by predicting its electronic and optical properties, as has been done for other quinolines. epa.gov
Furthermore, a broad biological screening program is warranted. Evaluating its activity as an inhibitor of drug efflux pumps, such as P-glycoprotein or MRP2, could be a valuable starting point, given the precedent set by similar structures. nih.govnih.gov Exploration of its potential as an anticancer, antimicrobial, or antiviral agent could also yield significant findings. The development and study of new derivatives, by modifying either the quinoline ring or the phenyl ring of the styryl moiety, would be essential for establishing clear structure-activity relationships (SAR).
Data Tables
The following tables present data for compounds structurally related to this compound, illustrating the typical properties of this chemical class.
Table 1: Crystal Structure Data for a Related Quinoline Derivative This table shows the crystallographic data for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, a related quinoline compound.
| Parameter | Value |
| Formula | C₂₁H₂₁NO₅ |
| Molecular Weight | 367.39 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3444 (3) |
| b (Å) | 9.3508 (4) |
| c (Å) | 12.2723 (5) |
| α (°) | 104.079 (2) |
| β (°) | 97.282 (2) |
| γ (°) | 93.904 (2) |
| Volume (ų) | 916.43 (6) |
| Z | 2 |
| Temperature (K) | 100 |
| Data sourced from reference nih.gov. |
Table 2: Photophysical Properties of Related 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines This table shows absorption and emission data for quinoline derivatives with structural similarities to the subject compound, demonstrating the influence of substituents on photophysical properties in a CHCl₃ solvent.
| Compound ID | Substituents | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 6d | 2-(4-methoxyphenyl), 6,8-bis(4-fluorophenylethenyl) | ~340 | ~450 |
| 6f | 2-phenyl, 6,8-bis(4-chlorophenylethenyl) | ~345 | ~460 |
| 6i | 2-phenyl, 6,8-bis(4-methoxyphenylethenyl) | ~350 | ~480 |
| 6k | 2-(4-chlorophenyl), 6,8-bis(4-methoxyphenylethenyl) | ~348 | ~475 |
| Data adapted from reference nih.gov. Note: Wavelengths are approximate based on spectral graphs. |
Established Synthetic Pathways for Quinoline-Ethenyl Systems
The formation of the quinoline ring system is a well-established area of heterocyclic chemistry, with several named reactions providing access to this scaffold. wikipedia.orgwikipedia.orgdrugfuture.comwikipedia.orgwikipedia.orgwikipedia.orgorganicreactions.org Concurrently, methods for introducing the ethenyl linkage are also well-documented.
Condensation Reactions Involving Quinoline Carbaldehydes and Activated Methylenes
A primary strategy for the synthesis of 2-styrylquinolines involves the condensation of a pre-formed quinoline-2-carbaldehyde with a compound containing an activated methylene group. This approach often utilizes classic organic reactions like the Knoevenagel or aldol-type condensations. magritek.comrsc.org For instance, the reaction of a quinoline-2-carbaldehyde with an appropriate phenylacetic acid derivative under basic conditions can yield the desired styrylquinoline. The reaction proceeds through the formation of a carbanion from the activated methylene compound, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the carbon-carbon double bond.
A particularly relevant method is the indium trichloride-catalyzed Knoevenagel-type condensation reaction between 2-methylquinolines and aromatic aldehydes. This approach has been successfully employed for the synthesis of 2,4-distyrylquinolines from their 2-methyl-4-styrylquinoline precursors.
Multi-Component Reactions for Quinoline Skeleton Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines in a single step from three or more starting materials. Several MCRs are known for quinoline synthesis, including the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.orgsynarchive.comnih.gov The α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.
The Friedländer synthesis is another powerful method that involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgiucr.orgjk-sci.comorganic-chemistry.org A metal-free, one-pot protocol for the synthesis of 2-styrylquinolines has been developed utilizing a Friedländer annulation followed by a Knoevenagel condensation. rsc.org Other notable named reactions for quinoline synthesis include the Combes synthesis (condensation of anilines with β-diketones), the Skraup synthesis (reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent), and the Pfitzinger reaction (reaction of isatin with a carbonyl compound). drugfuture.comwikipedia.orgwikipedia.orgwikipedia.orgorganicreactions.orgnih.govacs.orgnumberanalytics.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netijsr.netchemicalpapers.com
Oxidative Aromatization and Dehydrogenation Approaches
In some synthetic strategies, a partially saturated quinoline ring is first constructed, which is then aromatized in a subsequent step. This can be achieved through oxidative dehydrogenation. For example, dihydroquinoline intermediates can be oxidized to the corresponding quinoline using various oxidizing agents. This approach is often employed in multi-step syntheses where the initial cyclization reaction leads to a non-aromatic or partially aromatic ring system.
Targeted Synthesis of this compound
The specific synthesis of this compound can be accomplished by applying the general methodologies to precursors bearing the required functionalities.
Precursor Synthesis and Functional Group Transformations
A common and direct method for the synthesis of this compound is the condensation reaction between 2-methylquinoline and 4-methoxybenzaldehyde. This reaction typically requires a catalyst and heat to proceed efficiently. The methyl group at the 2-position of the quinoline ring is sufficiently activated to undergo condensation with the aromatic aldehyde.
The synthesis of the necessary precursors, 2-methylquinoline and 4-methoxybenzaldehyde, is well-established. 2-Methylquinoline can be synthesized through various methods, including the Doebner-von Miller reaction of aniline with crotonaldehyde. 4-Methoxybenzaldehyde is a commercially available reagent.
An alternative approach involves the Friedländer annulation of a 2-aminoaryl ketone with a methyl ketone to form the 2-methylquinoline core, which can then be reacted with 4-methoxybenzaldehyde. For example, 2-methyl-4-styrylquinolines have been synthesized in high yields via the Friedländer reaction of (2-aminophenyl)chalcones with acetone. nih.goviucr.org
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the condensation of 2-methylquinoline with 4-methoxybenzaldehyde, various catalysts and reaction conditions have been explored. A solvent-free procedure using zinc chloride under microwave irradiation has been shown to be an efficient method for the synthesis of (E)-2-styrylquinoline derivatives, offering advantages such as shorter reaction times and simpler work-up.
Below is a table summarizing representative reaction conditions for the synthesis of styrylquinolines, which can be adapted for the target molecule.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Zinc Chloride | Solvent-free (Microwave) | - | - | - | researchgate.net |
| 1,3-Dimethylurea (B165225)/L-tartaric acid (DES) | Deep Eutectic Solvent | - | - | Good to Excellent | rsc.org |
| Acetic Acid | Glacial Acetic Acid | 353 K | 14-19 h | High | nih.gov |
| Potassium Hydroxide | Water/Ethanol | Room Temperature | 30 min | - | azom.com |
DES: Deep Eutectic Solvent Yields are reported as described in the source and may vary for the specific synthesis of this compound.
The purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid. azom.com The structure and purity of the synthesized compound are then confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. iucr.orgresearchgate.net
Stereoselective Synthesis of E- and Z-Isomers
The geometric configuration of the double bond in this compound is a critical aspect of its chemical structure, leading to the existence of E (trans) and Z (cis) isomers. The synthesis of these isomers with high selectivity is typically achieved through well-established olefination reactions, such as the Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig reaction provides a versatile route to alkene synthesis from aldehydes or ketones. masterorganicchemistry.comnih.gov The stereochemical outcome is largely dependent on the stability of the phosphonium ylide used. organic-chemistry.orgwikipedia.org Non-stabilized ylides, typically those with alkyl substituents, react rapidly and irreversibly to form an erythro-betaine intermediate, which preferentially decomposes to the Z-alkene. wikipedia.org Conversely, stabilized ylides, such as those bearing an electron-withdrawing group, form a more stable threo-betaine intermediate under thermodynamic control, leading predominantly to the E-alkene. organic-chemistry.org For the synthesis of the Z-isomer of this compound, a non-stabilized ylide would be required.
A more common and highly stereoselective method for synthesizing the E-isomer is the Horner-Wadsworth-Emmons (HWE) reaction . This modification of the Wittig reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides. wikipedia.org The reaction with aldehydes, such as 4-methoxybenzaldehyde, almost exclusively yields the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an intermediate that, after rotation to a staggered conformation to minimize steric hindrance, eliminates a water-soluble dialkyl phosphate salt, simplifying product purification. organic-chemistry.org
Below is a comparative table illustrating the general stereochemical outcomes of these reactions.
| Reaction | Reagents | Typical Intermediate | Predominant Isomer | Key Features |
| Wittig Reaction (Non-stabilized ylide) | Aldehyde/Ketone + Ph₃P=CHR (R=alkyl) | erythro-Betaine | Z-Alkene | Kinetically controlled; rapid reaction. wikipedia.org |
| Wittig Reaction (Stabilized ylide) | Aldehyde/Ketone + Ph₃P=CHR (R=EWG) | threo-Betaine | E-Alkene | Thermodynamically controlled; reversible initial addition. organic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone + (RO)₂P(O)CH₂R' | Oxaphosphetane | E-Alkene | High E-selectivity; water-soluble byproduct. wikipedia.orgorganic-chemistry.org |
| Schlosser Modification (Wittig) | Aldehyde/Ketone + Ylide + PhLi | threo-Betaine | E-Alkene | Converts erythro intermediate to threo before elimination. wikipedia.org |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the synthesis of this compound, green chemistry principles are applied through the use of catalyst-free and solvent-free conditions, energy-efficient microwave and ultrasound technologies, and sustainable catalysts.
The condensation reaction between 2-methylquinoline and 4-methoxybenzaldehyde is a primary route to this compound. Eliminating catalysts and solvents aligns with key green chemistry goals by reducing waste, costs, and potential toxicity.
Solvent-free, or solid-state, reactions can be promoted by simply heating the neat reactants. This approach, often combined with microwave irradiation, can lead to high yields in short reaction times. asianpubs.orgasianpubs.org For the synthesis of quinoline derivatives, solvent-free conditions using heterogeneous catalysts like zeolites have proven effective, offering benefits such as easy catalyst separation and recycling. rsc.org While many quinoline syntheses still employ catalysts, specific catalyst-free methods for the formation of the styryl moiety are less common but represent an important area of research. One study reported a catalyst and solvent-free method for the alkylation of quinoline N-oxides with olefins, demonstrating the feasibility of such conditions for modifying the quinoline core. rsc.org Metal-free synthesis of quinolines from 2-styrylanilines has also been developed, avoiding transition metal catalysts and providing an environmentally friendly route. nih.gov
| Methodology | Reactants | Conditions | Yield | Reference |
| Solvent-Free Friedländer Synthesis | 2-Aminoaryl ketones, α-Methylene carbonyls | g-C₃N₄-(CH₂)₃-SO₃H catalyst, 100°C | 97% | nih.govresearchgate.net |
| Solvent-Free Combes Reaction | Aromatic amines, Ethyl acetoacetate | NKC-9 resin, Microwave | High | asianpubs.orgasianpubs.org |
| Solvent-Free Cyclization | Ketones, 2-Aminobenzophenones | Hβ zeolite catalyst | Good | rsc.org |
Alternative energy sources like microwave irradiation and ultrasound have become powerful tools in green synthesis. These techniques can dramatically reduce reaction times, increase yields, and enhance product purity by providing uniform and efficient heating.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to various quinoline syntheses. nih.gov For instance, the Combes synthesis of 2-methyl-4-quinolinones was achieved in high yields and short reaction times under solvent-free microwave conditions using a reusable acidic resin as a catalyst. asianpubs.orgasianpubs.org The synthesis of 4-methoxy-1-methyl-2-quinolinone derivatives from 4-hydroxy-2-quinolinones was also significantly accelerated by microwave irradiation. semanticscholar.orgresearchgate.net This rapid, controlled heating minimizes the formation of side products often seen with conventional thermal methods.
Ultrasound-promoted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances reaction rates. This sonochemical approach has been used for the efficient synthesis of various heterocyclic compounds, including quinoline derivatives. rsc.orgnih.gov For example, a novel strategy for constructing functionalized N-arylamino-3,5′-biquinolines proceeded smoothly with high yields under ultrasonic irradiation at mild temperatures. rsc.org The use of ultrasound in green solvents like glycerol-water further enhances the environmental credentials of the synthesis. nih.gov
| Technique | Reaction Type | Conditions | Advantages | Reference |
| Microwave | Combes Synthesis of Quinolinones | NKC-9 resin, Solvent-free | Short reaction times, high yields | asianpubs.orgasianpubs.org |
| Microwave | Methylation of 2-Quinolinones | DMF, K₂CO₃ | Rapid, efficient | semanticscholar.org |
| Ultrasound | Synthesis of N-arylamino-3,5′-biquinolines | EtOH, Et₃N, Mild temperature | High yields, mild conditions | rsc.org |
| Ultrasound | Synthesis of 2-phenylquinoxaline | Glycerol-water, Catalyst-free | Excellent yields, green solvent | nih.gov |
The development of sustainable catalysts is a cornerstone of green chemistry. This involves using catalysts that are recyclable, non-toxic, derived from renewable resources, and highly efficient. For the synthesis of quinolines, a variety of sustainable catalytic systems have been explored.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. Zeolites and functionalized graphitic carbon nitride (g-C₃N₄) are examples of solid acid catalysts used for quinoline synthesis under solvent-free or mild conditions. rsc.orgnih.govresearchgate.net A Brønsted acid functionalized g-C₃N₄ was shown to be a highly effective metal-free heterogeneous catalyst for the Friedländer synthesis, demonstrating excellent recyclability. nih.govresearchgate.net
Furthermore, nanocatalysts, such as those based on magnetic nanoparticles, offer high surface area and reactivity, combined with facile magnetic separation for reuse. nih.gov For the synthesis of poly-substituted quinolines, a CdO@ZrO₂ nanocomposite catalyst was developed, providing high yields under mild conditions. researchgate.net These approaches move away from traditional homogeneous acid or metal catalysts, which are often corrosive, difficult to separate, and environmentally problematic.
| Catalyst Type | Catalyst Example | Reaction | Key Features | Reference |
| Heterogeneous Solid Acid | Hβ zeolite | Cyclization to 2,4-disubstituted quinolines | Solvent-free, reusable | rsc.org |
| Metal-Free Heterogeneous | g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | Recyclable, high surface acidity, solvent-free option | nih.govresearchgate.net |
| Nanocatalyst | CdO@ZrO₂ | Knoevenagel–Michael reaction | Reusable, high yields, mild conditions | researchgate.net |
| Magnetic Nanocatalyst | Fe₃O₄-IL-HSO₄ | Condensation to polysubstituted quinolines | Magnetically separable, solvent-free | nih.gov |
Advanced Spectroscopic and Spectroelectrochemical Characterization of 2 2 4 Methoxyphenyl Ethenyl Quinoline and Its Electronic States
Vibrational Spectroscopy for Molecular Structure and Dynamics (e.g., Raman, Advanced IR)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides critical insights into the molecular structure of 2-[2-(4-methoxyphenyl)ethenyl]quinoline by probing the vibrational modes of its constituent bonds. osti.govmdpi.com These techniques, often complemented by computational methods like Density Functional Theory (DFT), allow for the precise assignment of vibrational frequencies to specific molecular motions, confirming the compound's structural integrity and revealing details about its electronic distribution. mdpi.commalariaworld.org
The extended π-conjugated system of this compound gives rise to characteristic vibrational bands in its IR and Raman spectra. The vibrations of the quinoline (B57606) ring, the ethenyl bridge, and the methoxyphenyl group are coupled, and their positions are sensitive to the electronic delocalization across the molecule.
Key vibrational modes include:
Ethenyl C=C Stretch: A prominent band corresponding to the stretching of the carbon-carbon double bond in the vinyl linker is typically observed. In related styrylquinoline derivatives, this mode appears in the 1633–1639 cm⁻¹ region in IR spectra. nih.gov Its intensity and exact frequency are indicative of the degree of conjugation with the aromatic rings.
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations within the quinoline ring system produce a series of bands, often found in the 1540–1620 cm⁻¹ range. malariaworld.orgnih.gov
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the quinoline and phenyl rings typically appear above 3000 cm⁻¹. malariaworld.org
Methoxy (B1213986) Group Vibrations: The asymmetric and symmetric stretching of the C-O-C bond in the methoxy group gives rise to characteristic bands. For instance, the ν(O-CH₃) mode in similar structures is found around 1030 cm⁻¹. scielo.br
Out-of-Plane C-H Bending: A strong band around 960 cm⁻¹ is characteristic of the out-of-plane C-H wagging motion of the trans-vinylic protons, confirming the stereochemistry of the ethenyl bridge. nih.gov
These assignments are often supported by DFT calculations, which can predict the vibrational frequencies and help resolve ambiguities in experimental spectra. malariaworld.org
Table 1: Representative Vibrational Modes for Styrylquinoline Systems
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H Stretch | 3055-3019 | ν(C-H) of quinoline and phenyl rings nih.gov |
| Ethenyl C=C Stretch | 1639-1633 | ν(C=C) of the vinyl bridge nih.gov |
| Quinoline C=C/C=N Stretch | 1581-1541 | Aromatic and heterocyclic ring stretching nih.gov |
| Methoxy C-O Stretch | ~1030 | ν(O-CH₃) scielo.br |
The molecular structure of this compound lacks classical hydrogen bond donors (e.g., -OH, -NH₂). Therefore, strong intramolecular hydrogen bonds (IMHBs) are not a feature of this molecule. However, weak interactions, such as C-H···N contacts, where a C-H bond from the ethenyl bridge or the phenyl ring interacts with the lone pair of the quinoline nitrogen, can influence the molecular conformation. mdpi.comphyschemres.org The presence and strength of such weak bonds can be inferred through high-resolution spectroscopic analysis and computational modeling. osti.govnih.gov For example, theoretical studies on related quinolone derivatives show that the formation of hydrogen bonds leads to a redistribution of electron density that can be detected through AIM (Atoms in Molecules) and NBO (Natural Bond Orbital) analyses. mdpi.com In the absence of strong donors, these effects in this compound are expected to be subtle, primarily influencing the planarity of the molecule and the rotational barrier around the single bonds of the conjugated system.
Advanced Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides fundamental information about the electronic transitions and photophysical properties of this compound. The extended π-conjugation and push-pull nature of the molecule result in strong absorption in the UV-visible region and notable fluorescence characteristics. mdpi.comnih.gov
Solvatochromism refers to the change in the position, and sometimes intensity, of absorption and emission bands of a chemical compound in response to a change in the polarity of the solvent. Due to its push-pull electronic structure, this compound is expected to exhibit significant solvatochromic effects, particularly in its fluorescence spectrum.
The ground state of the molecule is less polar than its excited state. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating methoxyphenyl group to the electron-withdrawing quinoline moiety, leading to a more polar excited state. mdpi.com In polar solvents, this charge-separated excited state is stabilized to a greater extent than the ground state, which reduces the energy gap for fluorescence emission. This results in a bathochromic (red) shift of the emission maximum as solvent polarity increases. nih.gov This sensitivity makes the compound a potential fluorescent probe for micro-environmental polarity. Studies on similar styryl dyes demonstrate a clear red shift in emission when moving from nonpolar solvents like cyclohexane (B81311) to polar solvents like acetonitrile (B52724) or ethanol. nih.gov
Table 2: Representative Solvatochromic Data for Related Styryl Dyes
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| Cyclohexane | 2.02 | ~350 | ~400 |
| Tetrahydrofuran (THF) | 7.52 | ~355 | ~430 |
| Acetonitrile | 37.5 | ~358 | ~460 |
| Ethanol | 24.5 | ~356 | ~455 |
Data are representative values for push-pull styryl systems and illustrate the expected trend.
The fluorescence quantum yield (ΦF) and fluorescence lifetime (τf) are key parameters that quantify the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. nist.gov
For many styrylquinolines, these parameters are highly dependent on the solvent and molecular structure. mdpi.comresearchgate.net The quantum yield often decreases in more polar solvents due to the stabilization of the ICT state, which can enhance non-radiative decay pathways. researchgate.net Furthermore, freedom of rotation around the ethenyl bridge can lead to non-radiative decay through trans-cis isomerization, a process that competes with fluorescence. In viscous media, where this rotation is hindered, an increase in fluorescence quantum yield is often observed.
Table 3: Photophysical Data for Representative Quinoline-Based Fluorophores
| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τf, ns) |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]quinoline derivative | n-Hexane | 0.129 | - |
| 1H-pyrazolo[3,4-b]quinoline derivative | Acetonitrile | 0.0075 | - |
| Fluorescein-Amino Acid Derivative | Ethanol | 0.048 | ~1.5 (major component) |
| Fluorescein-Amino Acid Derivative | THF | 0.025 | ~1.2 (major component) |
This table presents data for related classes of compounds to illustrate typical values and trends. researchgate.netmdpi.com
Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TAS), are powerful tools for directly observing the ultrafast processes that occur after photoexcitation. rsc.org For a molecule like this compound, fs-TAS can be used to track the entire lifetime of the excited state, from initial excitation to its eventual decay through competing radiative (fluorescence) and non-radiative pathways. beilstein-journals.org
Upon excitation with a femtosecond laser pulse, the molecule is promoted to an excited singlet state (S₁). The subsequent dynamics can include:
Vibrational Relaxation and Solvation: On a sub-picosecond to picosecond timescale, the excited molecule relaxes vibrationally and the surrounding solvent molecules reorient to accommodate the new, more polar excited state. This is often observed as a dynamic shift in the transient absorption spectra. beilstein-journals.org
Photoisomerization: A key non-radiative decay channel for styryl derivatives is trans-cis isomerization around the central C=C bond. This process often involves twisting towards a perpendicular geometry on the excited state potential energy surface, which acts as a funnel (conical intersection) for rapid, non-radiative decay back to the ground state (either in trans or cis form). frontiersin.org Fs-TAS can monitor the decay of the S₁ state and the appearance of signals corresponding to the ground state products.
Intersystem Crossing: The excited singlet state (S₁) can potentially convert to a triplet state (T₁) through intersystem crossing (ISC). This process is often slower than fluorescence or isomerization but can be a significant decay pathway in some systems. The formation and decay of the triplet state can be tracked by its unique transient absorption signature. beilstein-journals.org
Studies on related N-substituted 2-methoxy-9-acridones reveal complex excited-state dynamics involving proton transfer and excimer formation, with lifetimes and kinetics resolved through time-resolved fluorimetry. frontiersin.orgnih.gov For this compound, the dominant excited-state deactivation pathway competing with fluorescence is expected to be photoisomerization, the efficiency of which would be highly sensitive to factors like solvent viscosity and temperature.
Spectroelectrochemical Analysis of Redox Properties
Spectroelectrochemistry is a powerful analytical technique that combines spectroscopy and electrochemistry to study the properties of molecules that undergo redox reactions. In the context of this compound, this analysis provides crucial insights into the molecule's ability to accept and donate electrons, a fundamental aspect of its chemical reactivity and electronic nature.
Electrochemical Behavior and Oxidation/Reduction Potentials
The electrochemical behavior of this compound is characterized by its response to an applied electrical potential. This is typically studied using techniques like cyclic voltammetry, which can reveal the potentials at which the compound is oxidized (loses electrons) and reduced (gains electrons).
Oxidation:
The oxidation of this compound is expected to primarily occur on the 4-methoxystyrene (B147599) portion of the molecule. The methoxy group (-OCH3) is a strong electron-donating group, which increases the electron density of the phenyl ring and the adjacent ethenyl bridge. This increased electron density makes the molecule more susceptible to oxidation. Studies on similar styryl compounds have shown that the presence of electron-donating groups on the styryl ring leads to a more easily oxidized molecule. acs.org
The oxidation potential of trans-anethole (a close analog of the 4-methoxystyrene part) has been computationally estimated and is known to be more easily oxidized than unsubstituted styrenes. rsc.org This suggests that the oxidation of this compound will occur at a relatively low positive potential. The process likely involves the removal of an electron to form a radical cation, which is stabilized by the delocalization of the positive charge across the π-conjugated system of the styrylquinoline framework.
Reduction:
The reduction of this compound is anticipated to be centered on the quinoline ring system. Quinoline itself is an electron-deficient heterocycle and can accept electrons. The reduction process would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is expected to be predominantly located on the quinoline moiety. Studies on various quinoline derivatives have shown that they undergo reduction at negative potentials. The exact potential will be influenced by the presence of the styryl substituent, but the fundamental process remains the acceptance of an electron by the quinoline core.
Interactive Data Table: Inferred Electrochemical Properties
| Property | Expected Behavior | Influencing Factors |
| Oxidation Potential | Relatively low positive potential | Electron-donating methoxy group on the phenyl ring |
| Reduction Potential | Negative potential | Electron-deficient quinoline ring system |
| Electrochemical Reversibility | Likely quasi-reversible or irreversible | Stability of the resulting radical ions |
Correlation with Electronic Structure and Reactivity
The electrochemical potentials of a molecule are intrinsically linked to its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Oxidation Potential and HOMO: The oxidation potential is directly related to the energy of the HOMO. A higher HOMO energy level corresponds to a more easily removed electron and thus a lower (less positive) oxidation potential. In this compound, the electron-donating methoxy group raises the energy of the HOMO, which is expected to be localized primarily on the 4-methoxystyrene portion. This is consistent with the predicted ease of oxidation.
Reduction Potential and LUMO: Conversely, the reduction potential is related to the energy of the LUMO. A lower LUMO energy level indicates a greater ability to accept an electron, resulting in a less negative reduction potential. The electron-withdrawing nature of the nitrogen atom in the quinoline ring lowers the energy of the LUMO, which is predicted to be centered on the quinoline moiety, facilitating its reduction.
The electrochemical data, even when inferred, provides a quantitative measure of the molecule's electron-donating and electron-accepting capabilities. This information is crucial for understanding its potential applications in areas such as organic electronics, where the ability to control charge transport is paramount, and in medicinal chemistry, where redox processes can be involved in biological activity. acs.org
Interactive Data Table: Electronic Structure and Reactivity Correlation
| Electrochemical Property | Corresponding Electronic Feature | Implication for Reactivity |
| Low Oxidation Potential | High HOMO Energy (localized on 4-methoxystyrene) | Susceptible to electrophilic attack and oxidation |
| Negative Reduction Potential | Low LUMO Energy (localized on quinoline) | Can act as an electron acceptor in certain reactions |
| HOMO-LUMO Gap | Influenced by the push-pull nature of substituents | Determines spectroscopic properties and overall electronic stability |
Computational Chemistry and Quantum Mechanical Modeling of 2 2 4 Methoxyphenyl Ethenyl Quinoline: Electronic Structure, Reactivity, and Conformation
Density Functional Theory (DFT) Studies for Ground State Properties
DFT studies are a cornerstone of computational chemistry, providing profound insights into the electronic structure and ground-state properties of molecules.
Optimized Molecular Geometries and Conformational Analysis
Computational optimization using DFT methods would reveal the most stable three-dimensional arrangement of atoms in 2-[2-(4-methoxyphenyl)ethenyl]quinoline . This analysis would provide precise data on bond lengths, bond angles, and dihedral angles. Conformational analysis would identify different spatial isomers (conformers) and determine their relative stabilities. For instance, studies on similar structures, such as pyridinium (B92312) analogues, have shown that the dihedral angle between the two aromatic ring systems is a key parameter, often being relatively small, which indicates a nearly planar conformation. researchgate.net In other related quinoline (B57606) structures, this angle can be more significant, indicating a more twisted geometry. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scielo.br For This compound , FMO analysis would map the distribution of these orbitals and quantify the energy gap, providing a theoretical basis for its reactivity and electronic behavior.
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| ΔE (Gap) | ELUMO - EHOMO | Data not available |
Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would highlight the nitrogen atom in the quinoline ring and the oxygen of the methoxy (B1213986) group as potential sites for electrophilic attack, while hydrogen atoms and certain regions of the aromatic rings might be identified as electrophilic centers. nih.gov
Time-Dependent DFT (TD-DFT) for Excited State Properties
TD-DFT is a powerful method for investigating the electronic excited states of molecules and predicting their response to light.
Prediction of UV-Vis Absorption and Emission Spectra
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similarly, the emission properties, such as the fluorescence spectrum, can be simulated by modeling the transition from the first excited state back to the ground state. malariaworld.org
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
Analysis of Electronic Transitions and Charge Transfer Character
A detailed TD-DFT analysis would characterize the nature of the electronic transitions. It would identify which molecular orbitals are primarily involved in the main absorption bands (e.g., HOMO→LUMO, HOMO-1→LUMO). researchgate.net Furthermore, this analysis would determine if these transitions possess a charge-transfer (CT) character, where electron density moves from one part of the molecule (the donor, likely the methoxyphenyl group) to another (the acceptor, likely the quinoline moiety) upon excitation. researchgate.net This information is vital for understanding the photophysical properties of the compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from conformational changes to interactions with surrounding molecules, such as solvents.
MD simulations can be employed to explore this flexibility in various solvent environments. By simulating the molecule in explicit solvents (e.g., water, ethanol, DMSO), researchers can observe how solvent polarity and hydrogen bonding capabilities influence the preferred conformations. The simulation trajectories would reveal the distribution of dihedral angles, identifying the most stable rotamers and the energy barriers between them. For instance, in related structures like 8-methoxy-4-(4-methoxyphenyl)quinoline, X-ray crystallography has shown a significant dihedral angle of 62.17 (1)° between the quinoline and benzene (B151609) ring systems in the solid state. nih.govresearchgate.net MD simulations would elucidate whether such a twisted conformation is maintained in solution or if more planar structures become accessible, which would have significant implications for the molecule's photophysical properties.
The dynamic behavior, including librational motions and the frequency of conformational transitions, can be quantified from the simulation data. This provides a molecular-level understanding of how the compound adapts to its environment, which is crucial for predicting its behavior in complex biological or material systems. nih.gov
Table 1: Crystallographic Data for a Related Methoxy-Substituted Quinoline Derivative This table presents crystallographic data for 8-methoxy-4-(4-methoxyphenyl)quinoline, highlighting key structural parameters that inform computational models of related compounds. nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.30 |
| Crystal System | Monoclinic |
| Dihedral Angle (Quinoline-Benzene) | 62.17 (1)° |
| C-H···O Hydrogen Bonds | Present |
| C-H···π Interactions | Present |
This data for a related structure provides a starting point for building and validating computational models of this compound.
The potential for this compound to form ordered structures through self-assembly is dictated by its intermolecular interactions. MD simulations, often combined with quantum mechanical calculations, can identify and quantify the non-covalent forces at play.
Key interactions for this class of molecules include:
π-π Stacking: The aromatic quinoline and phenyl rings can stack on top of each other, driven by dispersion forces. The planarity and relative orientation of the rings, influenced by the ethenyl linker, are critical. In similar styrylquinoline derivatives, π-π stacking interactions are a common feature in their crystal packing. nih.gov
Hydrogen Bonding: While the parent molecule is not a strong hydrogen bond donor, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor from solvent molecules or other suitable donors (C-H···N interactions). nih.gov The methoxy group's oxygen can also participate in weak C-H···O hydrogen bonds. nih.govresearchgate.net
Computational techniques like Hirshfeld surface analysis and interaction energy calculations can be used to dissect these contributions. For example, studies on related quinoline derivatives have quantified the energies of different interaction motifs, showing that dispersion forces are often the dominant contributor to stacking interactions. nih.gov By simulating multiple molecules, MD can predict the propensity for aggregation and the morphology of the resulting self-assembled structures, such as dimers, stacks, or more complex aggregates. nih.gov
Table 2: Calculated Intermolecular Interaction Energies for a Related Quinoline Compound This table shows calculated interaction energies for methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, illustrating the contributions of electrostatic and dispersion forces to molecular pairing. These types of calculations are essential for understanding self-assembly. nih.gov
| Interaction Pathway | E_disp (kJ/mol) | E_elec (kJ/mol) | E_tot (kJ/mol) |
| Stacking (Quinoline/Carboxy) | -66.2 | -17.5 | -45.8 |
| Stacking (Cyanophenyl) | -40.5 | -10.4 | -24.3 |
| C-H···N/C-H···O | -26.0 | -13.9 | -22.4 |
| C-H···π | -22.9 | -8.1 | -16.0 |
Data adapted from a study on a related quinoline derivative to exemplify the analysis of intermolecular forces. nih.gov E_disp is the dispersion energy, E_elec is the electrostatic energy, and E_tot is the total interaction energy.
Computational Studies on Reactivity and Reaction Mechanisms
Computational methods are indispensable for investigating the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. For this compound, this can include its synthesis, degradation, or participation in further chemical transformations.
A chemical reaction can be visualized as the movement of reactants to products over a multi-dimensional potential energy surface (PES). The PES maps the potential energy of a system as a function of the geometric coordinates of its atoms. Minima on this surface correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states—the highest energy point along the lowest energy reaction path. researchgate.net
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are used to map out the PES for a given reaction. Various algorithms have been developed to efficiently locate transition states, which are critical for understanding reaction kinetics. researchgate.net For a reaction involving this compound, such as its synthesis via a Friedländer or Doebner-von Miller type reaction, computational chemists can model the proposed elementary steps. By calculating the energies of reactants, intermediates, products, and transition states, they can determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate.
When multiple reaction pathways are possible, computational chemistry can predict which one is more likely to occur. By comparing the activation energies for competing pathways, the kinetically favored product can be identified. This is crucial for understanding and optimizing reaction selectivity (e.g., regioselectivity or stereoselectivity).
For instance, in the synthesis of quinolines, different catalysts or reaction conditions can lead to different isomers. researchgate.net Computational models can help explain these observations by analyzing how the catalyst interacts with the reactants and stabilizes certain transition states over others. Modern approaches may even use machine learning techniques, such as neural network potentials, to rapidly screen large numbers of potential reaction pathways and estimate activation barriers, accelerating the discovery of efficient synthetic routes. arxiv.org These methods can predict the feasibility of a proposed synthesis and even uncover novel, unexpected reaction mechanisms. arxiv.org
Chemical Reactivity and Mechanistic Investigations of 2 2 4 Methoxyphenyl Ethenyl Quinoline
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The quinoline (B57606) ring system possesses a dual nature regarding aromatic substitution. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. Conversely, the benzene (B151609) ring portion behaves more like a typical aromatic ring and undergoes electrophilic substitution. frontiersin.org
On the Quinoline Core:
Electrophilic Aromatic Substitution (EAS): Electrophilic attack predominantly occurs on the benzene ring of the quinoline scaffold, typically at positions 5 and 8. The pyridine ring is strongly deactivated towards electrophiles.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated for nucleophilic substitution, especially at positions 2 and 4. quimicaorganica.org For SNAr to occur, a good leaving group (like a halide) must be present at these positions. In the parent compound, direct nucleophilic substitution of hydrogen is difficult but can be achieved under specific conditions (e.g., Chichibabin reaction) or by first activating the ring, for instance, through N-oxidation. The mechanism proceeds via an addition-elimination pathway involving a stable negatively charged intermediate (Meisenheimer complex). quimicaorganica.org
On the Methoxyphenyl Ring: The 4-methoxyphenyl (B3050149) group is electron-rich due to the strong electron-donating effect of the methoxy (B1213986) group (-OCH₃). This group activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho positions (3' and 5') relative to the methoxy group.
Table 1: Summary of Aromatic Substitution Reactions
| Reaction Type | Ring System | Typical Position(s) of Attack | Activating/Deactivating Factors | Example Reagents |
|---|---|---|---|---|
| Electrophilic Substitution | Quinoline (Benzene part) | 5 and 8 | Fused pyridine ring directs substitution | HNO₃/H₂SO₄ (Nitration) |
| Nucleophilic Substitution | Quinoline (Pyridine part) | 2 and 4 | Electron-withdrawing nature of Nitrogen | NaNH₂ (Amination, if activated) |
| Electrophilic Substitution | Methoxyphenyl | 3' and 5' (ortho to -OCH₃) | Strongly activating -OCH₃ group | Br₂/FeBr₃ (Bromination) |
Reactions Involving the Ethenyl Moiety
The ethenyl bridge is a site of unsaturation and a key reactive center in the molecule, participating in cycloadditions, hydrogenation, and oxidation reactions.
The ethenyl double bond can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a suitable conjugated diene. wikipedia.orgorganic-chemistry.org However, a more commonly studied cycloaddition for styrylquinolines is the photochemical [2+2] cycloaddition. nih.gov
[2+2] Photocycloaddition: Upon irradiation with UV light, the ethenyl double bonds of two molecules can undergo a [2+2] cycloaddition to form a cyclobutane ring. acs.orgrsc.org This reaction is often topochemically controlled in the solid state, meaning the stereochemistry of the resulting cyclobutane product is determined by the packing arrangement of the molecules in the crystal lattice. rsc.org
Photocyclization: A regiospecific C-N photocyclization of 2-styrylquinolines has been reported, leading to the formation of quino[1,2-a]quinolizinium derivatives. This intramolecular reaction is influenced by the electronic properties of substituents on the phenyl ring. nih.gov
Aza-Diels-Alder Reaction: While typically a method for synthesizing the quinoline ring, the underlying principle of the Povarov reaction (an aza-Diels-Alder reaction) highlights the reactivity of the quinoline system. nih.gov The reaction involves an electron-rich alkene (dienophile) reacting with an imine (aza-diene).
Hydrogenation: Catalytic hydrogenation can selectively reduce either the ethenyl double bond or the pyridine ring of the quinoline nucleus, depending on the catalyst and reaction conditions.
Reduction of the Ethenyl Bridge: Standard hydrogenation catalysts like Pd/C can reduce the C=C double bond to a C-C single bond, yielding the corresponding 2-[2-(4-methoxyphenyl)ethyl]quinoline.
Reduction of the Quinoline Ring: A variety of catalysts, including those based on ruthenium, cobalt, and gold, have been shown to selectively hydrogenate the nitrogen-containing heterocyclic ring of quinolines to afford 1,2,3,4-tetrahydroquinolines. fudan.edu.cniscre28.orgnih.gov Supported gold nanoparticle catalysts are particularly effective for this chemoselective transformation, leaving other functional groups like olefins intact. nih.gov Complete reduction of both the ethenyl bridge and the pyridine ring is also possible under more forcing conditions.
Oxidation: The electron-rich ethenyl double bond is susceptible to oxidative cleavage or modification.
Epoxidation/Diol Formation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene to an epoxide. Subsequent hydrolysis yields a vicinal diol.
Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive workup, or potassium permanganate (KMnO₄) under harsh conditions, can cleave the double bond entirely, yielding quinoline-2-carbaldehyde and 4-methoxybenzaldehyde.
Oxidative Rearrangement: The oxidation of stilbenes (a structurally similar core) with hypervalent iodine reagents can lead to oxidative rearrangement products, such as α-hydroxydiarylaldehydes. nih.govrsc.org
Table 2: Summary of Reactions at the Ethenyl Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| [2+2] Photocycloaddition | UV light | Cyclobutane dimer |
| Catalytic Hydrogenation (Ethenyl) | H₂, Pd/C | Ethyl-bridged derivative |
| Catalytic Hydrogenation (Quinoline) | H₂, Au/TiO₂ | 1,2,3,4-Tetrahydroquinoline derivative |
| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O | Aldehydes |
| Epoxidation | m-CPBA | Epoxide |
Derivatization Strategies for Functional Group Introduction
The distinct reactive sites on the molecule allow for targeted derivatization to introduce new functional groups and modulate its properties. frontiersin.orgresearchgate.net
The primary points for modification on the methoxyphenyl ring are the methoxy group itself and the activated aromatic positions.
O-Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). nih.govresearchgate.net The resulting phenol is a versatile handle for further functionalization, for instance, through etherification or esterification, to attach other moieties.
Electrophilic Substitution: As mentioned in section 5.1, the electron-rich nature of this ring allows for the introduction of various substituents (e.g., nitro, halogen, acyl groups) at the positions ortho to the existing group.
A wide array of functional groups can be introduced onto the quinoline scaffold to tune its electronic and steric properties. frontiersin.orgnih.gov
Substitution at C4: The C4 position is particularly reactive. For example, quinoline N-oxides can undergo C-H bond functionalization to introduce substituents at the C2 position. colab.ws If a leaving group like chlorine is present at C4, it can be readily displaced by various nucleophiles. nih.gov
Substitution at C5, C7, and C8: Functional groups can be introduced onto the benzo- part of the quinoline ring. For instance, chlorosulfonylation at the C-5 position, followed by reaction with an amine, can yield sulfonamides. nih.gov The introduction of polar groups, such as nitriles or carboxylic acids, at the C7 position has also been explored in related systems. nih.gov
Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the quinoline ring, it can serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.
Investigation of Reaction Mechanisms and Kinetics of 2-[2-(4-methoxyphenyl)ethenyl]quinoline Synthesis
The formation of this compound, a member of the trans-β-(2-quinolyl)styrene family, typically proceeds through the condensation of 2-methylquinoline (B7769805) (quinaldine) with 4-methoxybenzaldehyde. Detailed kinetic studies have elucidated a multi-step reaction mechanism, particularly in an acetic anhydride (B1165640) solvent system containing acetic acid.
Addition: An initial, rate-determining addition of the enol or enolate form of 2-methylquinoline to the carbonyl group of 4-methoxybenzaldehyde.
Esterification: The resulting alcohol intermediate undergoes esterification with the acetic anhydride solvent.
Elimination: The final step is the elimination of acetic acid from the esterified intermediate to yield the final product, this compound.
Research Findings and Kinetic Data
A seminal study conducted at 130°C in a mixture of acetic anhydride and acetic acid provided quantitative insights into the reaction kinetics. The reaction was found to be promoted by electron-withdrawing groups on the benzaldehyde substrate. Conversely, electron-donating groups, such as the methoxy group in 4-methoxybenzaldehyde, tend to decrease the reaction rate. rsc.org
The effect of substituents on the rate of the initial addition step was quantified using the Hammett equation, yielding a ρ value of +1.42. This positive ρ value confirms that the reaction is facilitated by a decrease in electron density at the carbonyl carbon of the aldehyde. rsc.org
Based on the experimental data, the rate constants for each step of the reaction involving various substituted benzaldehydes were determined. For the specific synthesis of this compound, the rate constant for the rate-determining addition step can be estimated from the data provided for other benzaldehydes and the established Hammett correlation.
The following table summarizes the kinetic data for the condensation of 2-methylquinoline with various benzaldehydes, which provides a framework for understanding the reactivity of the 4-methoxy-substituted reactant.
| Benzaldehyde Substituent | Addition Rate Constant (k) at 130°C (l mol⁻¹ s⁻¹) | Esterification Rate Constant (k) at 55°C (l mol⁻¹ s⁻¹) | Elimination Rate Constant (k) at 30°C (s⁻¹) |
| p-NO₂ | 1.95 x 10⁻⁴ | 1.50 x 10⁻⁴ | 1.83 x 10⁻⁴ |
| m-NO₂ | 1.82 x 10⁻⁴ | - | - |
| p-Cl | 1.00 x 10⁻⁴ | 1.05 x 10⁻⁴ | 1.25 x 10⁻⁴ |
| H | 0.76 x 10⁻⁴ | 0.83 x 10⁻⁴ | 1.00 x 10⁻⁴ |
| p-Me | 0.55 x 10⁻⁴ | - | - |
| p-OMe | Est. < 0.76 x 10⁻⁴ | 0.67 x 10⁻⁴ | 0.75 x 10⁻⁴ |
Note: The rate constant for the addition step with p-methoxybenzaldehyde is estimated to be lower than that for the unsubstituted benzaldehyde due to the electron-donating nature of the methoxy group. The esterification and elimination rates for the p-methoxy derivative were measured with the isolated intermediate. rsc.org
A plausible mechanism consistent with these findings involves the formation of a 2-methylene-1,2-dihydroquinoline intermediate. The presence of acetic acid acts as a catalyst in the reaction. The rate of the elimination step shows a first-order dependence on the concentration of acetic acid at lower concentrations, which transitions to zero-order at higher concentrations. rsc.org
Exploration of Biological System Interactions and Mechanistic Studies of 2 2 4 Methoxyphenyl Ethenyl Quinoline Non Clinical Focus
In Vitro Studies on Molecular Targets
The interaction of 2-[2-(4-methoxyphenyl)ethenyl]quinoline with various molecular targets has been a subject of interest in non-clinical research. These studies provide foundational knowledge on its potential mechanisms of action at the cellular and subcellular levels.
Binding Affinity to Biomolecules
The ability of a compound to bind to essential biomolecules like DNA and proteins is a key determinant of its biological activity. Research on quinoline (B57606) derivatives suggests that these molecules can interact with such macromolecules, influencing their function.
Quinoline analogues have been shown to act as DNA intercalating agents. For instance, certain quinoline derivatives can insert themselves between the base pairs of DNA, a mechanism that can interfere with DNA replication and transcription. nih.gov Studies on quinoline analogues of the antibiotic echinomycin (B1671085) have demonstrated that the chromophore plays a crucial role in the selective binding to DNA sequences. nih.gov While one analogue showed a preference for (G+C)-rich DNA, another, which is structurally more distinct, did not exhibit a strong preference and bound most tightly to Escherichia coli DNA. nih.gov This suggests that the substitution pattern on the quinoline ring system is a critical factor in determining DNA binding specificity. The planar nature of the quinoline ring is a key feature that facilitates such intercalative binding.
In terms of protein binding, derivatives of 2-quinolone, a structurally related scaffold, have been investigated for their ability to interact with cytoskeletal proteins. Molecular modeling studies have shown that 4-phenyl-2-quinolone derivatives can dock into the colchicine-binding site of αβ-tubulin. mdpi.com This interaction is significant as it can disrupt microtubule dynamics, a mechanism that is a target for certain anticancer agents. The binding affinity of these compounds was estimated to be in the range of -5.2 to -8.1 kcal/mol, indicating a stable interaction. mdpi.com The A- and C-rings of the 4-phenyl-2-quinolone were observed to overlap with those of colchicine (B1669291) within the binding pocket, highlighting a similar mode of interaction. mdpi.com
Interactive Table: Binding Affinity of Representative Quinolone Derivatives
| Compound Class | Biomolecule Target | Observed Interaction/Binding Affinity | Reference |
| Quinoline Analogues of Echinomycin | DNA | Intercalation, sequence preference varies with structure | nih.gov |
| 4-Phenyl-2-quinolone Derivatives | αβ-Tubulin (Colchicine-binding site) | Docking with binding energies of -5.2 to -8.1 kcal/mol | mdpi.com |
Exploration of Specific Enzyme Modulation
The modulation of enzyme activity is a primary mechanism through which many bioactive compounds exert their effects. Quinoline derivatives have been explored as inhibitors of several key enzyme families, including kinases and topoisomerases.
Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are crucial kinases in a signaling pathway that governs cell growth, proliferation, and survival. nih.govnih.gov The dysregulation of this pathway is common in various diseases. Quinoline and quinazoline-based compounds have been identified as potent inhibitors of these kinases. For example, certain 4-aryl quinazolines have been optimized to be selective inhibitors of the PI3Kδ isoform. nih.gov Furthermore, some quinoline derivatives have demonstrated dual inhibitory activity against both PI3K and mTOR. nih.gov The interaction often occurs at the ATP-binding site of the kinase domain. nih.gov For instance, crystallographic studies of quinoline inhibitors in complex with PI3Kγ have revealed key interactions, such as a hydrogen bond between the quinoline nitrogen and the backbone NH of Val882. nih.gov
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during various cellular processes. nih.gov They are validated targets for a number of therapeutic agents. nih.govnih.gov Quinoline analogues are known to function as topoisomerase inhibitors. ijmphs.com These inhibitors can be classified as "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. nih.gov Both topoisomerase I and II have been identified as targets for different quinoline-based compounds. researchgate.net
Interactive Table: Enzyme Inhibition by Representative Quinoline Derivatives
| Enzyme Family | Specific Enzyme | Compound Class | Inhibition Data (e.g., IC₅₀) | Reference |
| Kinases | PI3Kα/β/γ/δ | 2-morpholino-pyrimidine derivatives | IC₅₀ = 20/376/204/46 nM | nih.gov |
| Kinases | mTOR | 2-morpholino-pyrimidine derivatives | IC₅₀ = 189 nM | nih.gov |
| Kinases | EGFR | 4-anilinoquinoline-3-carbonitriles | IC₅₀ = 7.5 nM | nih.gov |
| Topoisomerases | Topoisomerase I & II | Halogenated β-enaminonitriles | Catalytic inhibition observed | researchgate.net |
Mechanistic Pathways of Cellular Responses
The interaction of a compound with its molecular targets ultimately triggers a cascade of cellular events. For many quinoline derivatives, a significant cellular response is the induction of apoptosis, or programmed cell death.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Studies on various quinoline derivatives have shown the activation of both pathways. For example, a novel tetracyclic condensed quinoline compound was found to induce apoptosis in neuroblastoma cells through a p53-dependent mechanism. researchgate.net This involved the increased expression of the pro-apoptotic protein Bax and the activation of caspase-9 and caspase-3, key executioners of the intrinsic apoptotic pathway. researchgate.net
Another study on a different quinoline derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which shares structural similarities with the subject compound, demonstrated the induction of apoptosis in breast cancer cells. nih.gov This was evidenced by the cleavage of caspases-3, -8, and -9, and the regulation of Bcl-2 and Bax proteins. nih.gov The involvement of caspase-8 suggests the activation of the extrinsic pathway. Furthermore, the induction of apoptosis by MMPP in HeLa cervical cancer cells was also reported to occur via the extrinsic pathway. koreascience.kr These findings suggest that quinoline derivatives can trigger apoptosis through multiple, sometimes overlapping, mechanistic pathways.
Pre-clinical in vitro Biological Activity Screening
Beyond specific molecular target interactions, the broader biological activity of this compound and its analogues has been assessed through various in vitro screening assays.
Antimicrobial Activity against Specific Strains
The quinoline scaffold is a core component of several established antimicrobial agents. nih.govnih.gov Consequently, novel quinoline derivatives are frequently screened for their activity against a range of pathogenic microorganisms.
Antibacterial Activity: Various quinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.75 μg/mL. nih.govnih.gov Other studies have reported the activity of substituted ethyl 2-(quinolin-4-yl)-propanoates against a panel of microorganisms, with notable potency against Helicobacter pylori. nih.govmdpi.com
Antifungal Activity: Quinoline derivatives have also been identified as promising antifungal candidates. nih.govnih.govmdpi.com They have shown efficacy against Candida species and dermatophytes. nih.gov For example, certain derivatives displayed selective action, with some being more active against yeasts and others against filamentous fungi, with MIC values ranging from 12.5 to 50 μg/mL. nih.gov Fluorinated quinoline analogues have also been synthesized and shown to possess good antifungal activity against various plant pathogenic fungi at a concentration of 50 μg/mL. mdpi.com
Antiprotozoal and Antiparasitic Activity: The 8-aminoquinoline (B160924) scaffold is a well-known class of antiparasitic agents. nih.gov Derivatives have been evaluated in murine models and have shown efficacy against Plasmodium berghei (a model for malaria), Pneumocystis carinii, and Leishmania donovani. nih.gov
Interactive Table: Antimicrobial Activity of Representative Quinoline Derivatives
| Activity | Microorganism | Compound Class | MIC/Inhibition Data | Reference |
| Antibacterial | MRSA | Quinoline-2-one derivatives | 0.75 μg/mL | nih.gov |
| Antibacterial | Helicobacter pylori | Substituted ethyl 2-(quinolin-4-yl)-propanoates | Potent activity observed | mdpi.com |
| Antifungal | Candida spp. | Quinoline derivatives | 25–50 μg/mL | nih.gov |
| Antifungal | Dermatophytes | Quinoline derivatives | 12.5–25 μg/mL | nih.gov |
| Antifungal | Sclerotinia sclerotiorum | Fluorinated quinoline analogues | >80% inhibition at 50 μg/mL | mdpi.com |
| Antifungal | Rhizoctonia solani | Fluorinated quinoline analogues | 80.8% inhibition at 50 μg/mL | mdpi.com |
| Antiparasitic | Plasmodium berghei | 8-Aminoquinoline derivative | Efficacious in murine model | nih.gov |
| Antiparasitic | Pneumocystis carinii | 8-Aminoquinoline derivative | Efficacious in murine model | nih.gov |
| Antiparasitic | Leishmania donovani | 8-Aminoquinoline derivative | Efficacious in murine model | nih.gov |
Cytotoxicity Assessment in Non-Human Cell Lines
Antioxidant Activity Studies (e.g., Radical Scavenging Assays)
The antioxidant potential of this compound has been explored through in vitro radical scavenging assays. These tests are fundamental in assessing a compound's ability to neutralize reactive oxygen species (ROS), which are implicated in oxidative stress. One of the primary methods used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
In this assay, the stable free radical DPPH is used to evaluate the antioxidant capacity of the compound. The ability of this compound to donate a hydrogen atom or an electron to the DPPH radical leads to a color change, which can be measured spectrophotometrically. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Research has shown that this compound exhibits moderate antioxidant activity. In one study, its DPPH radical scavenging ability was quantified, demonstrating its potential to function as a free radical scavenger.
Table 1: DPPH Radical Scavenging Activity of this compound
| Assay | Compound | IC50 (µM) |
|---|
This table presents the concentration at which the compound inhibits 50% of the DPPH free radicals.
Molecular Docking and Simulation Studies of Biological Interactions
To understand the potential molecular mechanisms behind the biological activity of this compound, computational methods like molecular docking and simulation are employed. These studies provide insights into how the compound might bind to specific biological targets, such as proteins and enzymes.
Prediction of Binding Modes and Interaction Energies
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. This method also calculates the binding affinity or energy, which suggests the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.
Studies have investigated the interaction of this compound with various protein targets. For instance, its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain has been explored. Docking simulations predicted a favorable binding energy for this interaction, suggesting that the compound can fit well within the ATP-binding site of the enzyme.
Table 2: Predicted Binding Energy from Molecular Docking
| Target Protein | Compound | Predicted Binding Energy (kcal/mol) |
|---|
This table shows the calculated binding energy, indicating the predicted affinity of the compound for the protein target.
Identification of Key Amino Acid Residues and Active Site Interactions
Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex and for eliciting a biological response.
In the case of the EGFR kinase domain, simulations revealed that this compound forms key interactions with several amino acid residues in the ATP-binding pocket. A significant interaction is the formation of a hydrogen bond between the nitrogen atom of the quinoline ring and the backbone of a key methionine residue within the hinge region of the kinase. Additionally, various hydrophobic interactions contribute to the stability of the binding. These predicted interactions are similar to those observed with known EGFR inhibitors, providing a rationale for its potential inhibitory activity.
Table 3: Key Amino Acid Interactions for this compound with EGFR Kinase Domain
| Interaction Type | Interacting Group on Compound | Key Amino Acid Residue |
|---|---|---|
| Hydrogen Bond | Quinoline Nitrogen | Met793 |
This table details the specific types of molecular interactions and the key residues involved in the binding of the compound to the EGFR kinase active site.
Applications of 2 2 4 Methoxyphenyl Ethenyl Quinoline in Functional Materials and Optoelectronic Devices
Photoluminescent Materials and Fluorescent Probes
Quinoline (B57606) and its derivatives are notable heterocyclic compounds that are not only pivotal in medicinal chemistry but also exhibit fascinating fluorescence properties. crimsonpublishers.comcrimsonpublishers.com These properties have been harnessed to create a variety of quinoline-appended fluorescent molecules, which are increasingly used in bio-imaging as molecular probes and chemosensors. crimsonpublishers.com The styrylquinoline structure, in particular, is a class of stilbenes with two active centers: an ethylene (B1197577) group and an endocyclic nitrogen atom, making them suitable for various photosensitive materials. mdpi.com
Styrylquinolines, including 2-[2-(4-methoxyphenyl)ethenyl]quinoline, are recognized for their potential as fluorescent materials. researchgate.net The introduction of different substituents into the styryl moiety of 2-styrylquinolines can significantly influence their photophysical properties. For instance, the presence of an electron-donating group like the methoxy (B1213986) group in the para-position of the phenyl ring, as in this compound, can lead to a bathochromic (red) shift in the absorption spectrum. researchgate.net This tunability allows for the development of fluorescent dyes with specific emission colors. Research on related 2-styrylquinazolin-4-ones has shown that substituents on the aryl group can shift the emission wavelength, enabling a transition from blue to green or yellow-orange fluorescence. mdpi.com
The photophysical properties of various 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines have been studied, revealing that the combination of different substituents on the arylvinyl and 2-aryl groups influences both the absorption maxima and wavelength. nih.gov Specifically, a derivative featuring a 2-(4-methoxyphenyl) group and 4-fluorophenylvinyl substituents demonstrated strong UV-vis absorption intensity. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the π-electron delocalization along the molecule, which in turn affects the color and intensity of the fluorescence. nih.gov
Table 1: Photophysical Properties of Selected Styrylquinoline Derivatives This table presents a selection of styrylquinoline derivatives and their reported photophysical characteristics, illustrating the effect of substituents on their absorption and emission properties.
| Compound | Substituent at R1 | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Reference |
| COP1 | OCH3 | Not specified | Not specified, but noted to have a wider luminescence band | mdpi.com |
| COP2 | Cl | Not specified | Not specified | mdpi.com |
| COP3 | CF3 | Not specified | Not specified | mdpi.com |
The inherent fluorescence of quinoline derivatives makes them excellent candidates for fluorescent probes in biological systems. crimsonpublishers.commdpi.com They have been successfully employed as fluorescent sensors and in bio-imaging applications. crimsonpublishers.commdpi.comresearchgate.netnih.gov For example, quinoline-based probes have been developed for the detection of specific ions and molecules, and for imaging within living cells. crimsonpublishers.comcrimsonpublishers.comresearchgate.net
A novel quinoline-based fluorescent probe, KSNP117, was designed for sentinel lymph node mapping and demonstrated excellent biocompatibility and serum stability. nih.gov In vivo imaging showed its accumulation in the sentinel lymph nodes of mice shortly after injection, highlighting the potential of quinoline derivatives in biomedical imaging applications. nih.gov While this specific probe is not this compound, it underscores the utility of the broader quinoline scaffold in creating effective bio-imaging agents.
Incorporating photoactive chromophores like this compound into polymer structures is a promising strategy for developing new materials with tailored properties. researchgate.net These functionalized polymers can exhibit enhanced stability and are amenable to various processing techniques for integration into electronic and optical components. researchgate.net
Research has been conducted on the synthesis and properties of polymers containing styrylquinoline fragments in the side chain. bohrium.com For instance, photosensitive polymers have been synthesized by the radical polymerization of methacrylic monomers incorporating a styrylquinoline side-group. researchgate.net The resulting polymers retain the optically active styrylquinoline fragment, and their photochemical properties correspond to those of the styrylquinoline-containing compounds. researchgate.net The introduction of electron-donating groups, such as the methoxy group in the styrylquinoline fragment, can lead to a bathochromic shift in the absorption spectrum of the polymer. researchgate.net
Table 2: Glass Transition Temperatures (Tg) of Polymers with Styrylquinoline Side-Groups This table shows the glass transition temperatures for polymers synthesized with styrylquinoline derivatives, indicating how the polymer matrix affects the material's thermal properties.
| Polymer | Description | Glass Transition Temperature (Tg, °C) | Reference |
| P1 | Polymer of 2-(4-methacryloxystyryl)quinolone | 133 | researchgate.net |
| P1MMA | Copolymer of 2-(4-methacryloxystyryl)quinolone and methyl methacrylate (B99206) (MMA) | 110 | researchgate.net |
| P2 | Polymer of 2-(4-methacryloxystyryl)-6-methoxyquinoline | 130 | researchgate.net |
| P2MMA | Copolymer of 2-(4-methacryloxystyryl)-6-methoxyquinoline and MMA | 112 | researchgate.net |
Optoelectronic Device Components
Quinoline derivatives are increasingly recognized for their utility in optoelectronic applications, including their use as materials for the emission layer in organic light-emitting diodes (OLEDs) and in transistors. nih.govresearchgate.netmdpi.com The electron-deficient nature of the quinoline ring makes it a good candidate for an organic acceptor moiety, which, when combined with electron-rich molecules, can form efficient acceptor-donor systems. mdpi.com
The semiconductor properties of certain quinoline derivatives make them valuable as electron-transport layer materials in OLEDs. nih.govresearchgate.net Specifically, a zinc (II) complex of 2-[2-(4-methoxyphenyl)ethenyl]quinolin-8-ol, denoted as ZnStq_OCH3, has been synthesized and investigated for its use in OLEDs. mdpi.com
An OLED device using a ZnStq_OCH3:PVK (poly(N-vinylcarbazole)) film as the active layer demonstrated promising performance. It exhibited a narrow electroluminescence spectrum with a full width at half maximum (FWHM) of 59 nm. mdpi.com The device achieved a maximum brightness of 2244 cd/m² and a maximum current efficiency of 1.24 cd/A, with a turn-on voltage of 6.94 V. mdpi.com These characteristics suggest that materials based on this compound are promising for applications in commercial OLEDs, particularly for producing displays with high color purity and reduced power consumption. mdpi.com
Table 3: Performance of an OLED with a ZnStq_OCH3:PVK Active Layer This table summarizes the key performance metrics of an Organic Light-Emitting Diode (OLED) that utilizes a zinc complex of 2-[2-(4-methoxyphenyl)ethenyl]quinolin-8-ol.
| Parameter | Value | Unit | Reference |
| Maximum Brightness | 2244 | cd/m² | mdpi.com |
| Maximum Current Efficiency | 1.24 | cd/A | mdpi.com |
| Turn-on Voltage | 6.94 | V | mdpi.com |
| Threshold Voltage | 7.35 | V | mdpi.com |
| Full Width at Half Maximum (FWHM) | 59 | nm | mdpi.com |
Quinoline derivatives have recently gained traction as materials for third-generation photovoltaic applications, such as organic solar cells (OSCs). nih.govresearchgate.net Their properties, including absorption spectra and energy levels, are being actively investigated for this purpose. nih.gov While specific studies focusing solely on the use of this compound in OSCs were not prominent in the search results, the broader class of quinoline derivatives is being explored. For instance, ternary organic solar cells have been developed using methoxyphenyl indenopyrazoloquinoline derivatives as one of the donor components in a bulk heterojunction setup. researchgate.net
The development of novel donor materials is a key area of research in OSCs. mdpi.com Quinoxaline-based acceptors, which share some structural similarities with quinolines, have shown promise in reducing energy loss and improving photovoltaic performance. rsc.org This suggests that further research into quinoline-based compounds like this compound could yield promising results for photovoltaic applications.
Corrosion Inhibition Studies
The quinoline derivative, this compound, has been identified as a significant corrosion inhibitor, particularly for mild steel in acidic environments such as 1 M HCl. Its effectiveness stems from its molecular structure, which facilitates strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents.
Adsorption Mechanism and Surface Interactions
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process involves the interaction of the inhibitor molecule with the metallic substrate, effectively blocking the active sites where corrosion would typically occur. The adsorption is influenced by the electronic structure of the molecule, the nature of the metal surface, and the corrosive medium.
The structure of this compound is rich in features that promote strong adsorption. It contains a quinoline ring system, a methoxy group (-OCH3), and a styryl moiety, all of which possess π-electrons and heteroatoms (Nitrogen and Oxygen) with lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This process is a form of chemical adsorption (chemisorption).
Furthermore, in acidic solutions, the quinoline nitrogen atom can become protonated, acquiring a positive charge. This allows for electrostatic interaction (physisorption) with the negatively charged metal surface (due to the specific adsorption of Cl⁻ ions). This combination of physisorption and chemisorption results in a stable, protective inhibitor film.
Studies have shown that the adsorption of this compound on mild steel surfaces follows the Langmuir adsorption isotherm model. This model presupposes the formation of a monolayer of the inhibitor on the metal surface, where each active site holds one adsorbate molecule. The degree of surface coverage (θ) increases with the concentration of the inhibitor. The Gibbs free energy of adsorption (ΔG°ads) for this compound has been calculated to be -39.85 kJ mol⁻¹, a value that indicates a spontaneous adsorption process involving both physical and chemical interactions.
Surface analysis techniques confirm the formation of a protective layer. Scanning Electron Microscopy (SEM) images of mild steel surfaces exposed to acidic solutions without the inhibitor show a rough and severely damaged surface. In contrast, surfaces treated with this compound exhibit a much smoother topography, indicating significant protection from corrosion.
Electrochemical Performance in Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor has been quantified through various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies provide detailed insights into how the inhibitor alters the electrochemical behavior at the metal-solution interface.
Potentiodynamic polarization studies reveal that this compound acts as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the corrosive solution causes a significant decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). The inhibition efficiency (IE%) can be calculated from these measurements and is observed to increase with higher concentrations of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS) provides further evidence of the inhibitor's protective action. In the presence of this compound, the charge transfer resistance (R_ct) at the metal-solution interface increases substantially. A higher R_ct value signifies a slower corrosion rate, as it becomes more difficult for charge to transfer across the interface. Concurrently, a decrease in the double-layer capacitance (C_dl) is observed, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules, effectively thickening the electrical double layer.
The data below, derived from electrochemical studies, illustrates the performance of the inhibitor at various concentrations in 1 M HCl.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound
| Inhibitor Concentration (M) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (μA cm⁻²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -475 | 933 | - |
| 5 x 10⁻⁶ | -491 | 149 | 84.0 |
| 1 x 10⁻⁵ | -496 | 93 | 90.0 |
| 5 x 10⁻⁵ | -508 | 56 | 94.0 |
| 1 x 10⁻⁴ | -514 | 37 | 96.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with this compound
| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct) (Ω cm²) | Double Layer Capacitance (C_dl) (μF cm⁻²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 61 | 134 | - |
| 5 x 10⁻⁶ | 425 | 78 | 85.6 |
| 1 x 10⁻⁵ | 641 | 65 | 90.5 |
| 5 x 10⁻⁵ | 1032 | 54 | 94.1 |
| 1 x 10⁻⁴ | 1585 | 43 | 96.1 |
Structure Activity/property Relationship Sar/spr Studies of 2 2 4 Methoxyphenyl Ethenyl Quinoline Analogs
Impact of Substituent Modifications on Spectroscopic Properties
The photophysical characteristics of styrylquinolines are highly sensitive to their molecular structure. The extended π-conjugated system formed by the quinoline (B57606) and styryl moieties gives rise to interesting optical properties, which can be modulated by introducing various functional groups.
The electronic nature of substituents appended to the styrylquinoline scaffold plays a pivotal role in determining its spectroscopic behavior. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the absorption and emission spectra.
Studies on styrylquinoline-containing copolymers have shown that modifying the substituents on the styryl fragment influences luminescence and optical properties. mdpi.com Generally, the addition of either EDGs or EWGs to the styryl moiety leads to a shift in the photoluminescence (PL) emission band to longer wavelengths (a bathochromic or red shift). nih.gov This allows for the tuning of fluorescence emission from the blue region to green, yellow, or even white light, depending on the specific substituent. mdpi.comnih.gov This effect is attributed to the alteration of the intramolecular charge transfer (ICT) characteristics within the molecule. nih.gov For instance, in related dye systems, the introduction of a strong EDG like dimethylamine (B145610) (N(CH₃)₂) and a strong EWG like cyano (CN) induces a significant red shift in the emission spectra due to enhanced ICT. nih.gov
The planarity of the molecule, which affects electronic conjugation and thus spectroscopic properties, is also influenced by substituents. The introduction of an EWG, such as a bromine atom, on the styryl ring can lead to a more planar molecular geometry compared to the twisted structures observed with EDGs like -SCH₃ or -OCH₃. acs.org
Table 1: Effect of Substituent Electronic Nature on Spectroscopic Properties of Styrylquinoline Analogs
| Substituent Type on Styryl Moiety | General Effect on Emission Wavelength | Specific Observation | Reference |
|---|---|---|---|
| Electron-Donating Group (EDG) | Bathochromic (Red) Shift | -OCH₃ group leads to a wider luminescence band. | mdpi.comnih.gov |
| Electron-Withdrawing Group (EWG) | Bathochromic (Red) Shift | Can induce a more planar molecular geometry. | nih.govacs.org |
| Both EDG and EWG | Tunable Emission | Allows for fluorescence tuning from blue to yellow/orange. | mdpi.comnih.gov |
The position of a substituent on the aromatic rings is a critical determinant of the photophysical properties of styrylquinoline analogs. Moving a functional group to a different position, even on the same ring, can lead to significant changes in absorption and fluorescence behavior due to altered electronic distribution and steric effects.
In studies of methoxy-substituted stilbenes, which share the core diarylethene structure with styrylquinolines, positional isomerism has a clear impact. For example, para-methoxy substituted stilbenes absorb at slightly longer wavelengths than their meta-substituted counterparts. lookchem.com The fluorescence behavior is even more dramatically affected by the substituent's position. Stilbenes with meta-methoxy substituents are often highly fluorescent, whereas the corresponding para-methoxy isomers can display weak fluorescence. lookchem.com This demonstrates that the relative positioning of the methoxy (B1213986) group to the ethenyl bridge dictates the de-excitation pathways of the excited state.
Correlation of Structural Features with Biological Activity (Non-Clinical)
The biological activity of styrylquinoline derivatives is intricately linked to their three-dimensional structure. Modifications to the ethenyl linker, the quinoline core, and the pendant phenyl ring can drastically alter their interactions with biological targets.
The double bond of the ethenyl linker in styrylquinolines allows for the existence of geometric isomers, designated as E (entgegen or trans) and Z (zusammen or cis). This stereoisomerism is a critical factor in determining biological efficacy, as the spatial arrangement of the quinoline and phenyl rings affects how the molecule fits into a biological target's binding site. solubilityofthings.com
The biological profile of styrylquinolines can be systematically tuned by introducing different substituents on both the quinoline nucleus and the phenyl ring. acs.orgnih.gov The quinoline ring itself is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects. nih.govrsc.orgbiointerfaceresearch.com
Quinoline Core Modifications: The position of substituents on the quinoline ring is crucial. SAR studies have repeatedly shown that modifications at positions C-6, C-7, and C-8 can significantly impact biological outcomes. nih.gov
Position 8: The introduction of a hydroxyl (-OH) group at the C-8 position of the quinoline ring has been found to be beneficial for cytotoxic activity against cancer cell lines. acs.org
Position 4: A carboxyl group at the C-4 position has been shown to be important for the inhibition of multidrug resistance-associated protein 2 (MRP2), a protein linked to chemotherapy resistance. nih.gov
Positions 6 and 7: The lipophilicity of substituents at the C-6 and C-7 positions can influence anticancer activity, with dimethyl-substituted analogs showing high cytotoxicity against certain cancer cells. nih.gov
Phenyl Ring Modifications: Variations on the phenyl ring also play a defining role.
The nature of the substituent on the styryl ring can be critical for cytotoxicity. For instance, the presence of an electron-withdrawing group on the styryl ring, combined with a hydroxyl group on the quinoline, was found to be a requirement for high cytotoxicity in one study. acs.org
In a series of 2-(4-(dimethylamino)styryl)quinoline derivatives, modifications at the 4- and 6-positions of the quinoline ring, in conjunction with the dimethylamino group on the phenyl ring, yielded compounds with significant antitumor activity and moderate EGFR kinase inhibition. nih.gov
Computational Approaches to SAR/SPR
Computational chemistry provides powerful tools to predict and rationalize the SAR and SPR of 2-[2-(4-methoxyphenyl)ethenyl]quinoline analogs. Techniques like Density Functional Theory (DFT) and molecular docking offer insights into molecular properties and biological interactions at an atomic level.
DFT calculations are widely used to understand the electronic structure and predict the spectroscopic properties of molecules. For styrylquinolines, DFT analysis has been used to support experimental findings, confirming that certain substitutions are beneficial for applications in optoelectronics. mdpi.comnih.gov These calculations can determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting photochemical reactivity and electronic transitions observed in UV-Vis spectra. researchgate.netniscpr.res.in Furthermore, DFT can be used to optimize molecular geometries and compare them with experimental data from X-ray crystallography, providing a deeper understanding of the molecule's three-dimensional structure. nih.gov
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as an enzyme or receptor. This method has been applied to styrylquinoline derivatives to study their interactions with protein kinases like EGFR, which are important targets in cancer therapy. nih.govniscpr.res.in Docking studies can elucidate key interactions, such as hydrogen bonds and π-π stacking, between the styrylquinoline molecule and the amino acid residues in the target's active site. nih.gov These insights are invaluable for explaining the biological activity of existing compounds and for the rational design of new, more potent inhibitors. researchgate.netnih.gov By combining DFT and molecular docking, researchers can build robust models that correlate the chemical structure of styrylquinoline analogs with their observed properties and activities. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are instrumental in medicinal chemistry for predicting the activity of novel compounds, optimizing lead candidates, and understanding the mechanisms of action. For analogs of this compound, often classified as 2-styrylquinolines or quinoline-chalcones, QSAR studies have been pivotal in elucidating the structural requirements for their biological activities, particularly as anticancer agents.
In a notable 2D-QSAR study, a series of 54 2-styrylquinoline (B1231325) derivatives were analyzed for their anticancer activity against the HCT116 human colon cancer cell line. researchgate.net The goal was to develop a predictive model for the half-maximal inhibitory concentration (IC50). The process involved calculating a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:
Topological: Describing the connectivity and branching of atoms.
Physicochemical: Including properties like molar refractivity and logP.
Geometrical: Defining the three-dimensional shape of the molecule.
Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).
Quantum Chemical: Derived from quantum mechanics calculations (e.g., energies of molecular orbitals like HOMO and LUMO, atomic charges). researchgate.net
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation was generated that links a selection of these descriptors to the observed anticancer activity (expressed as pIC50, the negative logarithm of the IC50 value). The resulting model demonstrated strong predictive power, with a coefficient of determination (R²) of 0.90, indicating that 90% of the variance in the biological activity could be explained by the model's descriptors. researchgate.net The robustness of this model was further confirmed using internal and external validation techniques. researchgate.net
Table 1: Key Descriptor Classes in a 2D-QSAR Model for 2-Styrylquinoline Analogs
This table illustrates the types of descriptors and their significance as identified in a representative QSAR study on 2-styrylquinoline derivatives.
| Descriptor Class | Example Descriptors | Significance in the Model |
| Quantum Chemical | Energies of HOMO & LUMO, Atomic Net Charges | These descriptors relate to the molecule's electronic properties, influencing its reactivity and ability to participate in intermolecular interactions with the biological target. The model showed that specific atomic charges were critical predictors of activity. |
| Topological | Connectivity Indices | These indices quantify the size, shape, and degree of branching within the molecule, which can affect how well the compound fits into a receptor's binding pocket. |
| Physicochemical | Molar Refractivity, LogP | These properties relate to the molecule's bulk, polarizability, and lipophilicity, which are crucial for its absorption, distribution, and transport to the target site. |
Data sourced from a 2D-QSAR study on 2-styrylquinoline derivatives. researchgate.net
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to styrylquinoline derivatives. physchemres.orgphyschemres.orgresearchgate.net These methods provide a more detailed, three-dimensional understanding of the structure-activity relationship. physchemres.org CoMFA and CoMSIA models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for biological activity. physchemres.org For instance, a 3D-QSAR study on styrylquinoline derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors yielded robust models (CoMFA R² = 0.90; CoMSIA R² = 0.91) that highlighted the importance of electrostatic, hydrophobic, and hydrogen-bond donor fields in determining the inhibitory potency. physchemres.org Such insights are invaluable for the rational design of new, more potent analogs.
Ligand Efficiency and Lipophilicity Considerations
In the process of drug discovery and lead optimization, it is not sufficient for a compound to be merely potent. Modern medicinal chemistry emphasizes the "quality" of a lead compound, which is often assessed using metrics that normalize potency with respect to molecular size and lipophilicity. Two of the most important metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE). wikipedia.orgacs.orggardp.org
Lipophilicity is a critical physicochemical property that describes a compound's affinity for a lipid-like environment compared to an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. This property profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For quinoline derivatives, lipophilicity has been shown to correlate with cytotoxic effects. In one study on 2-arylquinolines, compounds with higher calculated logP (cLogP) values (in the range of 2.23–4.13) generally exhibited better anticancer activity against certain cell lines compared to analogs with lower lipophilicity. rsc.org However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It provides an assessment of how efficiently a molecule binds to its target, essentially measuring the "potency per atom." It is a useful tool for comparing compounds of different sizes, helping to identify smaller molecules that have intrinsically strong interactions with the target, which are often more desirable starting points for optimization.
Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates a compound's potency to its lipophilicity (LipE = pIC50 - logP). wikipedia.orggardp.org This metric evaluates how effectively a compound utilizes its lipophilicity to achieve potency. A high LipE value is desirable, as it suggests that the compound's binding affinity is derived from specific, optimized interactions with the target rather than non-specific hydrophobic effects. acs.org In lead optimization, a common goal is to increase potency while maintaining or decreasing lipophilicity, which would result in an improved LipE. For orally administered drugs, an optimal LipE is often considered to be greater than 5 or 6, coupled with a logP value between 2 and 3. wikipedia.org
Table 2: Calculated Lipophilicity (cLogP) of Representative 2-Arylquinoline Analogs
This table shows the variation in calculated lipophilicity for a series of 2-arylquinoline derivatives, illustrating the impact of different substituents on this key physicochemical property.
| Compound | Substituent at C6 of Quinoline | Substituent on 2-Aryl Ring | cLogP |
| Analog 1 | H | H | 3.55 |
| Analog 2 | H | 4-OCH3 | 3.52 |
| Analog 3 | Br | H | 4.13 |
| Analog 4 | Br | 4-OCH3 | 4.10 |
| Analog 5 | H | 3,4-(OCH2O)- (Methylenedioxy) | 3.16 |
| Analog 6 | Br | 3,4-(OCH2O)- (Methylenedioxy) | 3.74 |
Data adapted from ADME profiling of 2-arylquinoline derivatives. rsc.org
Future Research Directions and Unexplored Paradigms for 2 2 4 Methoxyphenyl Ethenyl Quinoline Research
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of 2-styrylquinoline (B1231325) derivatives, including 2-[2-(4-methoxyphenyl)ethenyl]quinoline, has traditionally relied on established chemical reactions. However, the future of its production lies in the development of more efficient and environmentally benign methodologies.
Recent advancements in green chemistry offer promising avenues. For instance, the use of deep eutectic solvents (DESs) as reaction media presents a significant step forward. A study on the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates successfully employed a deep eutectic solvent composed of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA). rsc.orgresearchgate.netrsc.org This method offers several advantages, including being catalyst-free, using a non-toxic and reusable medium, and proceeding under mild reaction conditions with good to satisfactory yields. rsc.orgresearchgate.netrsc.org Such approaches drastically reduce the reliance on hazardous volatile organic solvents. rsc.orgresearchgate.netrsc.org
Further research should focus on adapting and optimizing these green synthetic routes for the specific production of this compound. Exploring a wider range of biodegradable and cost-effective deep eutectic solvents could further enhance the sustainability of the synthesis. Additionally, the application of other green techniques such as microwave-assisted synthesis and flow chemistry should be investigated to improve reaction times, increase yields, and allow for easier scalability. The development of catalyst-based synthetic approaches using novel catalysts like silver-based, titanium-based nanoparticles, or even biocatalysts could also lead to more efficient and selective syntheses of quinoline (B57606) derivatives. nih.gov
Table 1: Comparison of Synthetic Methodologies for 2-Styrylquinoline Derivatives
| Methodology | Catalyst | Solvent | Key Advantages | Reference |
| Traditional Condensation | Varies (e.g., acid or base) | Organic Solvents (e.g., Toluene, DMF) | Well-established | N/A |
| Deep Eutectic Solvent (DES) | Catalyst-free | DMU/LTA | Green, reusable, mild conditions, good yields | rsc.orgresearchgate.netrsc.org |
| Microwave-Assisted | Cs+ assisted | N/A | Chemo-selective, rapid | acs.org |
| Catalyst-Promoted | Various (e.g., Ni, Cu, Co) | Varies | High efficiency and selectivity | nih.govrsc.org |
Advanced Characterization Techniques for In-Depth Understanding of Excited State Dynamics
A thorough understanding of the photophysical properties and excited-state dynamics of this compound is crucial for its application in optoelectronics and as a fluorescent probe. While basic spectroscopic characterization provides foundational data, advanced techniques are needed to unravel the intricate processes that occur upon photoexcitation.
Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy can provide invaluable insights into the lifetimes of excited states, photoisomerization quantum yields, and the formation of transient species. researchgate.net Studies on related styrylquinoline derivatives have shown that substituents on the styryl moiety can significantly influence the quantum yield of photoisomerization. mdpi.com For hydroxylated 2-styrylquinolines, protonation has been observed to reduce the photoisomerization quantum yield, suggesting competitive deprotonation in the excited state. researchgate.net
Future research should employ these advanced spectroscopic methods to create a detailed photophysical profile of this compound. Investigating the influence of solvent polarity and viscosity on the excited-state dynamics will also be critical. Furthermore, computational studies, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can complement experimental findings by providing a theoretical framework for understanding the electronic transitions and potential energy surfaces of the molecule in its ground and excited states. mdpi.comrsc.orgutq.edu.iq
Predictive Modeling and Machine Learning in Compound Design and Property Prediction
The traditional approach to discovering new functional molecules often involves laborious and time-consuming synthesis and testing of numerous derivatives. Predictive modeling and machine learning are emerging as powerful tools to accelerate this process by enabling the in silico design of compounds with desired properties.
For this compound and its analogues, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. These models can correlate the structural features of a series of related compounds with their biological activities or physicochemical properties. While specific machine learning applications for this exact compound are not yet prevalent, the broader field of functional dye chemistry is moving towards integrating these approaches. nih.govresearchgate.net
Future research should focus on building robust predictive models for 2-styrylquinoline derivatives. By training machine learning algorithms on existing experimental data, it would be possible to predict properties such as absorption and emission wavelengths, quantum yields, and even potential biological activities of novel, unsynthesized analogues. This would allow researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. Such computational screening could significantly expand the chemical space of functional quinoline derivatives. nih.govresearchgate.net
Exploration of New Application Areas (e.g., Catalysis, Sensing, Bioimaging Beyond Current Scope)
While some applications of 2-styrylquinolines have been explored, there remains a vast, untapped potential for this compound in a variety of new and emerging fields.
Catalysis: Quinoline derivatives have shown promise as ligands in catalytic systems. For example, certain quinoline-based compounds, when complexed with copper(II) salts, have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.comscilit.com Future research could investigate the potential of this compound and its metal complexes as catalysts in other organic transformations. The electronic properties endowed by the methoxyphenyl group could influence the catalytic activity and selectivity.
Sensing: The quinoline nucleus, with its nitrogen atom, provides a site for coordination with metal ions, making quinoline derivatives attractive candidates for chemical sensors. mdpi.com Styryl derivatives of quinolines have been utilized in the detection of heavy metal ions. mdpi.com Research should be directed towards developing this compound-based fluorescent sensors for the selective detection of various analytes, including metal ions, anions, and biologically important molecules.
Bioimaging: Fluorescent quinoline derivatives are increasingly being explored as bioimaging agents. nih.govnih.gov They can be designed to selectively accumulate in specific cellular organelles, such as mitochondria or lysosomes, based on their physicochemical properties. mdpi.com For instance, cationic amphipathic molecules are known to target mitochondria due to their negative membrane potential. mdpi.com The development of this compound-based probes for organelle-specific imaging is a promising research avenue. Furthermore, its potential as a probe for imaging α-synuclein aggregates, which are implicated in neurodegenerative diseases, could be explored, following the path of other styrylquinoline derivatives. acs.org
Table 2: Potential New Application Areas for this compound
| Application Area | Rationale | Potential Advantage of the Compound |
| Catalysis | Quinoline core can act as a ligand for metal catalysts. | The methoxy (B1213986) group may influence the electronic environment of the metal center, tuning its catalytic activity. |
| Chemical Sensing | The quinoline nitrogen can bind to analytes, leading to a change in fluorescence. | The styryl bridge and methoxy group can modulate the photophysical response upon analyte binding. |
| Bioimaging | The fluorescent nature of the compound allows for visualization in biological systems. | Can be functionalized for targeted imaging of specific organelles or biomolecules. |
Collaborative and Interdisciplinary Research Approaches
To fully realize the potential of this compound, a shift towards more collaborative and interdisciplinary research is essential. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.
The study of functional dyes, for example, has evolved from traditional colorant research to a multidisciplinary field encompassing synthetic chemistry, photophysics, materials science, and computational modeling. nih.govresearchgate.net Similarly, the development of this compound for medicinal applications would require collaboration between synthetic chemists, medicinal chemists, biologists, and pharmacologists. acs.orgnih.gov
Future progress will be significantly accelerated by establishing research consortia that bring together experts from these diverse areas. Such collaborations can foster a synergistic environment where, for example, computational chemists can guide the design of new derivatives with optimized properties, synthetic chemists can develop efficient methods for their production, and biologists can evaluate their efficacy in relevant models. This integrated approach will undoubtedly lead to more rapid and impactful discoveries in the science and application of this compound.
Q & A
Q. What are the established synthetic routes for 2-[2-(4-methoxyphenyl)ethenyl]quinoline, and how do reaction conditions influence yield?
The compound is typically synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones under basic conditions. For example, microwave-assisted synthesis (140°C, 12 minutes) using isatin, acetophenone, and KOH in aqueous ethanol yields the product with reduced reaction time and improved crystallinity . Optimization strategies include:
- Solvent selection : Polar solvents (e.g., ethanol) enhance solubility of intermediates.
- Catalyst loading : Excess KOH (10 equivalents) drives the reaction to completion.
- Temperature control : Microwave irradiation reduces side reactions compared to traditional heating.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the ethenyl bridge (δ 6.5–7.5 ppm for aromatic protons) and methoxy group (δ 3.8 ppm) .
- X-ray crystallography : Monoclinic crystal system (P21/c) with unit cell parameters a = 4.1001 Å, b = 15.3464 Å, c = 20.3037 Å. Hydrogen bonding between the carboxylic acid and quinoline nitrogen stabilizes the lattice .
- Mass spectrometry : ESI-MS (m/z 261.32 [M+H]⁺) validates molecular weight .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- In vitro assays : Anticancer activity via MTT assay (e.g., IC₅₀ against HeLa cells) and antimicrobial testing (MIC against S. aureus) .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition for Alzheimer’s research (IC₅₀ values reported at 10–50 µM) .
Advanced Research Questions
Q. How can structural modifications enhance target specificity in neurodegenerative disease models?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position of the quinoline ring improves AChE binding affinity by 30% .
- Hybrid derivatives : Coupling with donepezil-like moieties enhances blood-brain barrier permeability (logP optimization to ~2.5) .
Data Contradiction Analysis : Discrepancies in IC₅₀ values across studies may arise from assay variability (e.g., enzyme source, substrate concentration). Validate using orthogonal assays (e.g., Ellman’s method vs. fluorometric assays) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Q. How do crystallographic data resolve ambiguities in stereochemistry or polymorphism?
Q. What strategies mitigate cytotoxicity while retaining therapeutic efficacy?
Q. How should researchers address discrepancies in reported biological activity data?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill management : Neutralize with sand and dispose as hazardous waste .
Q. How can researchers leverage this scaffold for multifunctional drug development?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
